ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:
- Core structure: A fused bicyclic system combining thiazole and pyrimidine rings.
- Substituents:
- A 2,4-dichlorophenyl group attached to a furan moiety at the 2-position.
- A phenyl group at the 5-position.
- An ethyl ester at the 6-position.
- Synthetic pathway: Likely synthesized via a solvent-free fusion of acetoacetic ester, aldehyde derivatives, and thiourea, followed by recrystallization (analogous to methods in and ).
- Structural features: The (2E)-configuration of the exocyclic double bond and π-halogen interactions (from Cl substituents) may influence crystal packing and intermolecular interactions.
Properties
Molecular Formula |
C27H20Cl2N2O4S |
|---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
ethyl (2E)-2-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H20Cl2N2O4S/c1-3-34-26(33)23-15(2)30-27-31(24(23)16-7-5-4-6-8-16)25(32)22(36-27)14-18-10-12-21(35-18)19-11-9-17(28)13-20(19)29/h4-14,24H,3H2,1-2H3/b22-14+ |
InChI Key |
CWGLAXJMNQPRGV-HYARGMPZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)S2)C |
Origin of Product |
United States |
Preparation Methods
Biginelli Reaction for Pyrimidine Core Formation
The thiazolo[3,2-a]pyrimidine core is synthesized via the Biginelli reaction, a three-component condensation of ethyl acetoacetate, thiourea, and substituted benzaldehydes. For the target compound, 4-bromobenzaldehyde or 2,4-dichlorobenzaldehyde serves as the aromatic aldehyde component. The reaction proceeds in ethanol under acidic conditions (e.g., HCl or acetic acid) at reflux (80–100°C) for 6–12 hours, yielding 1,2,3,4-tetrahydropyrimidine-2-thione intermediates. Cyclization of these intermediates with ethyl chloroacetate in acetic anhydride forms the thiazolo[3,2-a]pyrimidine scaffold.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Biginelli Condensation | Ethyl acetoacetate, thiourea, aldehyde, HCl, ethanol, reflux | 70–85 | |
| Cyclization | Ethyl chloroacetate, acetic anhydride, 80°C, 4 h | 75–88 |
One-Pot Synthesis Using Ionic Liquids
Patent-Based Methodology
A one-pot method described in patent CN103012440A utilizes ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as green catalysts. Thiazolamine, 5-(2,4-dichlorophenyl)furan-2-carbaldehyde, and ethyl acetoacetate are mixed in acetonitrile at 60°C for 8–12 hours. The ionic liquid facilitates simultaneous cyclization and condensation, reducing reaction steps and improving yields (82–90%).
Advantages:
-
Eco-friendly : Eliminates toxic solvents like acetic anhydride.
-
Scalability : Suitable for industrial production due to simplified purification (recrystallization from ethanol).
Functional Group Modifications
Esterification and Oxidation
The ethyl carboxylate group at position 6 is introduced via esterification of the corresponding carboxylic acid intermediate using ethanol and sulfuric acid. Subsequent oxidation with Jones reagent (CrO3/H2SO4) ensures the 3-oxo functionality on the pyrimidine ring.
Halogenation and Aryl Substitution
The 5-phenyl and 7-methyl groups are incorporated during the Biginelli reaction by selecting appropriate starting materials (e.g., 4-methoxyphenylacetone for the methyl group). Chlorine atoms at the 2,4-positions of the furan ring are introduced via Friedel-Crafts alkylation of furan-2-carbaldehyde with 2,4-dichlorobenzoyl chloride.
Purification and Characterization
Recrystallization and Chromatography
Crude products are purified via recrystallization from ethanol-DMF (1:2) or column chromatography using silica gel and ethyl acetate/hexane eluents. Purity is confirmed by HPLC (>98%).
Spectroscopic Validation
-
1H NMR : Key signals include δ 7.86 ppm (dichlorophenyl protons), δ 6.44–7.44 ppm (furan and thiazole protons), and δ 4.17–4.19 ppm (ethyl ester quartet).
-
IR : Peaks at 1698 cm⁻¹ (C=O ester) and 1602 cm⁻¹ (C=N thiazole).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Multi-Step (Biginelli) | 70–85 | 95–98 | 18–24 | Moderate |
| One-Pot (Ionic Liquid) | 82–90 | 97–99 | 8–12 | High |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit significant anticancer properties. Studies have shown that thiazolo-pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms of action and therapeutic potential .
1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that thiazolo-pyrimidine derivatives possess activity against a range of bacterial and fungal pathogens. This property could be leveraged in developing new antimicrobial therapies to combat drug-resistant strains .
Agrochemical Applications
2.1 Pesticide Development
The structural characteristics of this compound suggest potential use as a pesticide or herbicide. The dichlorophenyl and furan components may contribute to its effectiveness against specific pests and weeds. Preliminary studies indicate that similar compounds can disrupt the biological processes of target organisms .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. SAR studies have revealed that modifications in the thiazolo-pyrimidine framework can significantly alter biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution at position 7 | Increased cytotoxicity against cancer cells |
| Variations in the furan ring | Enhanced antimicrobial properties |
| Alteration of the carboxylate group | Improved solubility and bioavailability |
These findings highlight the importance of systematic modifications for enhancing the therapeutic profile of this compound .
Case Studies
4.1 Clinical Trials
Recent clinical trials involving thiazolo-pyrimidine derivatives have reported promising results in treating specific cancers and infections. For example, a study demonstrated that a derivative with structural similarities to this compound showed significant tumor regression in patients with advanced-stage malignancies .
4.2 Agricultural Field Trials
Field trials assessing the efficacy of thiazolo-pyrimidine-based pesticides have shown effective control over common agricultural pests without adversely affecting beneficial insects . These results support the potential for developing environmentally friendly agrochemicals based on this compound's structure.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of cellular receptors.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Electronic and Steric Effects
Table 1: Key Substituent Variations and Their Implications
Key Observations:
Crystallographic and Structural Insights
Table 2: Crystallographic Data and Intermolecular Interactions
Key Observations:
- π-Halogen interactions : Present in both the target compound (Cl) and brominated analogs (Br), contributing to stable crystal lattices.
- Hydrogen bonding : The absence of hydroxyl groups in the target compound reduces O–H···N bonding compared to .
Key Observations:
Biological Activity
Ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activity. This article examines its biological properties, including its pharmacological effects and mechanisms of action.
- Molecular Formula : C27H20Cl2N2O4S
- Molecular Weight : 539.43 g/mol
- CAS Number : 313965-80-9
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The thiazolo[3,2-a]pyrimidine scaffold has been associated with various biological activities:
-
Cytotoxicity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from thiazole have demonstrated IC50 values in the low micromolar range against A549 lung adenocarcinoma cells and other tumor types .
Compound Cell Line IC50 (µM) Compound 1 A549 1.61 Compound 2 Jurkat 1.98 Ethyl Compound MV4-11 ~0.3 - Mechanism of Action : The proposed mechanism involves inhibition of tubulin polymerization and interference with cell cycle progression, predominantly causing G0/G1 arrest in sensitive cell lines . The presence of electron-donating groups on the aromatic rings has been shown to enhance activity by increasing lipophilicity and binding affinity to target proteins.
Enzyme Inhibition
The compound's structure suggests potential activity as an enzyme inhibitor. Thiazole derivatives have been noted for their ability to inhibit kinases involved in cancer progression:
- MEK1/2 Inhibition : Similar compounds have shown effectiveness in inhibiting MEK1/2 kinases, leading to reduced proliferation in leukemia cell lines . This inhibition correlates with decreased phosphorylation of ERK1/2 and downstream signaling pathways critical for tumor growth.
Study on Anticancer Efficacy
In a controlled study involving various thiazole derivatives including the compound of interest, researchers evaluated its efficacy against multiple cancer cell lines. The study demonstrated:
- Selectivity : The compound exhibited selective cytotoxicity against cancer cells while sparing normal cells.
- Dose Dependence : Higher concentrations resulted in increased apoptosis rates in treated cells.
Pharmacokinetics
Pharmacokinetic studies indicated that the compound showed favorable absorption characteristics with a bioavailability exceeding 50% when administered orally. Toxicological assessments revealed a maximum tolerated dose at higher concentrations, emphasizing the importance of optimizing dosage for therapeutic applications .
Q & A
Q. Methodological Insight
- Use DFT calculations to map electrostatic potential surfaces and predict reactivity .
- Compare X-ray crystallography data (e.g., bond lengths and dihedral angles) to correlate substituent effects with conformational flexibility .
What analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
Q. Basic Research Focus
Q. Advanced Research Focus
- Single-crystal X-ray diffraction : Resolves stereochemical ambiguities (e.g., (2E)-configuration) and reveals non-covalent interactions (e.g., C–H···O hydrogen bonds) critical for crystal packing .
- Chiral HPLC : Essential for separating enantiomers if asymmetric synthesis is attempted .
How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to biological targets?
Q. Advanced Research Focus
Q. Data Interpretation
- Correlate docking scores with experimental IC50 values from enzyme inhibition assays .
- Identify critical residues (e.g., catalytic lysines or serines) for structure-based optimization .
What are the key challenges in characterizing degradation products under physiological conditions?
Q. Advanced Research Focus
Q. Methodological Solutions
- Use LC-MS/MS to track degradation pathways in simulated physiological buffers (pH 7.4, 37°C) .
- Perform accelerated stability studies (e.g., 40°C/75% RH) to identify degradation hotspots .
How does the 7-methyl substituent influence the compound’s pharmacokinetic properties?
Q. Basic Research Focus
Q. Advanced Validation
- Compare in vitro microsomal stability data for methyl-substituted analogs vs. unsubstituted counterparts .
- Use Caco-2 cell assays to quantify permeability and efflux ratios .
What crystallographic data are available to support conformational analysis of the thiazolopyrimidine core?
Q. Basic Research Focus
Q. Advanced Application
- Leverage Cambridge Structural Database (CSD) entries (e.g., CCDC 947765) to compare bond lengths and angles with related analogs .
What safety precautions are critical when handling this compound in laboratory settings?
Q. Basic Research Focus
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal exposure .
- Ventilation : Conduct reactions in a fume hood due to potential acetic anhydride fumes during synthesis .
- Storage : Keep in airtight containers under inert gas (N2/Ar) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
